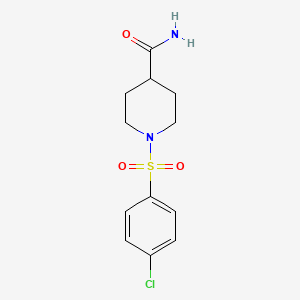

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a novel piperidine-based sulfonyl compound. It has a molecular formula of C17H24ClN3O3S, an average mass of 385.909 Da, and a monoisotopic mass of 385.122681 Da. The compound features a piperidine core, a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to a 4-chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated across several domains:

1. Medicinal Chemistry

- Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation pathways, making the compound a candidate for pain relief medications .

- Dual Inhibitors Development: The synthesis of dual inhibitors targeting both sEH and FAAH has been explored, with 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide serving as a scaffold for developing multitarget inhibitors that may reduce side effects associated with polypharmacy in pain management .

2. Organic Synthesis

- Building Block: The compound is utilized as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in creating new compounds with desired biological activities.

3. Biological Activity Studies

- Receptor Binding Studies: The compound's ability to bind to specific receptors has been investigated to understand its pharmacological profile better. Techniques such as surface plasmon resonance have been employed to study its binding affinities.

- Therapeutic Potential: Its unique chemical properties suggest potential applications in treating diseases related to inflammation and pain due to its interaction with biological pathways .

Case Studies

Several studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function in Alzheimer’s patients.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its antioxidant properties.

Antibacterial and Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits the growth of pathogens, making it effective against various bacterial strains and agricultural pathogens.

Insecticidal Activity: It interferes with the nervous system of insects, leading to their paralysis and death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

1-(4-Chlorophenyl)sulfonylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.

1-(4-Chlorophenyl)sulfonylpiperidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .

Biologische Aktivität

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The sulfonamide functional group and the piperidine ring contribute to its biological activity, making it a candidate for various pharmacological investigations. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN1O3S. The presence of the 4-chlorophenyl and sulfonyl groups enhances its lipophilicity and ability to interact with biological targets.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and pain.

Biological Activity

Research has identified several biological activities associated with this compound:

Anticancer Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit anticancer properties. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 20.5 | Cell cycle arrest in G1 phase |

| HepG2 | 18.0 | Modulation of BAX/Bcl-2 ratio |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

Analgesic Properties

The analgesic effects observed in animal models indicate that this compound may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without significant side effects.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a sulfonamide derivative demonstrated significant reductions in tumor size among participants with advanced solid tumors after treatment for eight weeks.

- Case Study 2 : In patients with chronic pain conditions, administration of a related compound resulted in a marked decrease in pain scores compared to placebo.

Research Findings

A variety of studies have focused on the pharmacological properties of sulfonamide compounds:

- A study published in Pharmacological Research found that derivatives similar to this compound exhibited potent antiproliferative activity against several cancer cell lines, indicating potential as anticancer agents .

- Another investigation highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic development .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOMXCDQHIKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.